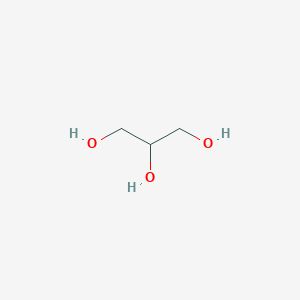
(1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane)
Overview
Description
(1R,4R)-4-ethyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) is a chiral compound characterized by its unique structural features, including a trifluorophenyl group and a bicyclohexane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-ethyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexane derivatives and trifluorophenyl precursors.
Formation of the Bicyclohexane Core: A key step involves the formation of the bicyclohexane core through a Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where the trifluorophenyl precursor reacts with the bicyclohexane core in the presence of a Lewis acid catalyst.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1R,4R) enantiomer. This can be achieved through chiral chromatography or by using a chiral auxiliary during the synthesis.
Industrial Production Methods
In an industrial setting, the production of (1R,4R)-4-ethyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for the Diels-Alder and Friedel-Crafts reactions, and employing large-scale chiral resolution techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the trifluorophenyl group, potentially converting it to a difluorophenyl or monofluorophenyl derivative.
Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions, where one or more fluorine atoms are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be employed in substitution reactions.
Major Products
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include difluorophenyl and monofluorophenyl derivatives.
Substitution: Products include substituted phenyl derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral molecules.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific chiral properties.
Medicine
Industry
Materials Science: The compound can be used in the development of new materials with unique optical or electronic properties.
Mechanism of Action
The mechanism by which (1R,4R)-4-ethyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) exerts its effects depends on its application. In catalysis, it acts as a chiral ligand, influencing the stereochemistry of the reaction products. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (1R,4R)-4-ethyl-4’-(3,4-difluorophenyl)-1,1’-bi(cyclohexane)
- (1R,4R)-4-ethyl-4’-(3,5-difluorophenyl)-1,1’-bi(cyclohexane)
- (1R,4R)-4-ethyl-4’-(2,4,5-trifluorophenyl)-1,1’-bi(cyclohexane)
Uniqueness
The presence of the trifluorophenyl group in (1R,4R)-4-ethyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) imparts unique electronic properties, making it distinct from similar compounds with fewer fluorine atoms. This can influence its reactivity and interactions in both chemical and biological contexts.
Properties
IUPAC Name |
5-[4-(4-ethylcyclohexyl)cyclohexyl]-1,2,3-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27F3/c1-2-13-3-5-14(6-4-13)15-7-9-16(10-8-15)17-11-18(21)20(23)19(22)12-17/h11-16H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFHMMVZUZLQFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C(=C3)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566544 | |
| Record name | 1~4~-Ethyl-3~3~,3~4~,3~5~-trifluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139215-80-8 | |
| Record name | 1~4~-Ethyl-3~3~,3~4~,3~5~-trifluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 5-[(trans,trans)-4'-ethyl[1,1'-bicyclohexyl]-4-yl]-1,2,3-trifluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-Acetyloxy-2-phenylacetic acid;diphenyl-[(2S)-pyrrolidin-2-yl]methanol](/img/structure/B170286.png)









![5-[(2-Bromo-phenylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B170306.png)
![tert-Butyl 1H-benzo[d]imidazole-1-carboxylate](/img/structure/B170310.png)
